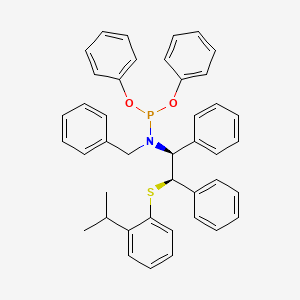

Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite

Description

Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite is a chiral phosphoramidite compound characterized by its stereochemically complex structure. The molecule features:

- A phosphoramidite core with diphenyl and benzyl substituents.

- A (1S,2R) stereochemical configuration at the ethane backbone.

Phosphoramidites are widely employed as ligands in asymmetric catalysis and intermediates in oligonucleotide synthesis.

Properties

Molecular Formula |

C42H40NO2PS |

|---|---|

Molecular Weight |

653.8 g/mol |

IUPAC Name |

(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-1,2-diphenyl-2-(2-propan-2-ylphenyl)sulfanylethanamine |

InChI |

InChI=1S/C42H40NO2PS/c1-33(2)39-30-18-19-31-40(39)47-42(36-24-12-5-13-25-36)41(35-22-10-4-11-23-35)43(32-34-20-8-3-9-21-34)46(44-37-26-14-6-15-27-37)45-38-28-16-7-17-29-38/h3-31,33,41-42H,32H2,1-2H3/t41-,42+/m0/s1 |

InChI Key |

BMQSXXKCRVUXEM-ACEXITHZSA-N |

Isomeric SMILES |

CC(C)C1=CC=CC=C1S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |

Canonical SMILES |

CC(C)C1=CC=CC=C1SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phosphoramidite group and the introduction of the thioether linkage. Common reagents used in these reactions include phosphorus trichloride, benzyl alcohol, and isopropylphenyl thiol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The phosphoramidite group can be reduced to a phosphine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride; usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst like sulfuric acid for nitration or iron for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphines.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its interaction with molecular targets through its phosphoramidite and thioether groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Thiourea Derivatives ( and )

The thiourea derivatives listed in and share structural motifs with the target compound, such as chiral backbones and aryl substituents , but differ in functional groups:

Key Differences :

- Reactivity : Phosphoramidites are more reactive than thioureas due to the labile P–N bond, making them suitable for dynamic ligand systems.

- Stability : Thioureas require cold storage, indicating thermal instability , whereas phosphoramidites typically demand anhydrous conditions.

- Functionality : The thioether in the target compound may enhance steric shielding compared to thioureas’ hydrogen-bonding capabilities.

Phosphoramidate Catalysts ()

Zhou Jian’s team (East China Normal University) developed phosphoramidate catalysts with structural similarities but critical distinctions:

Key Insights :

- Stereochemistry : The (1S,2R) configuration in the target compound may offer distinct enantioselectivity compared to (1S,2S) or (1R,2R) systems .

- Reactivity : Phosphoramidites are generally more nucleophilic than phosphoramidates due to the P(III) vs. P(V) oxidation state, favoring their use in dynamic catalytic systems.

Research Findings and Data Gaps

Stability and Handling

Catalytic Performance

- No direct catalytic data are provided for the target compound. The thioether group in the target compound could modulate electron density at the phosphorus center, enhancing enantioselectivity.

Biological Activity

Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite, with CAS Number 2137862-63-4, is a phosphoramidite compound notable for its potential applications in medicinal chemistry and biochemistry. Its molecular formula is , and it has a molecular weight of 653.81 g/mol. The compound features a complex structure that includes a phosphoramidite group, which is often utilized in the synthesis of oligonucleotides and other biologically relevant molecules.

Phosphoramidites such as this compound are primarily recognized for their role in the synthesis of nucleic acids. The biological activity of this compound can be attributed to its ability to act as a building block in the formation of phosphodiester bonds during oligonucleotide synthesis. This mechanism is crucial for the development of antisense oligonucleotides and siRNA therapeutics, which are designed to inhibit gene expression.

Antitumor Activity

Recent studies have indicated that phosphoramidites can exhibit antitumor properties. For instance, compounds similar to Diphenyl benzyl phosphoramidites have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Research indicates that these compounds may interact with cellular targets involved in cell cycle regulation and apoptosis, leading to decreased viability of cancer cells.

Antiviral Properties

There is emerging evidence that phosphoramidites can also possess antiviral activity. This activity is often linked to their role in inhibiting viral replication by interfering with viral RNA synthesis. The structural features of Diphenyl benzyl phosphoramidite may enhance its efficacy against certain viral pathogens by stabilizing interactions with viral RNA polymerases.

Case Studies

-

Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of phosphoramidites exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and A549). These compounds were found to induce DNA damage response pathways, leading to apoptosis.

Compound Cell Line IC50 (µM) Compound A HeLa 5.3 Compound B A549 4.8 Diphenyl benzyl phosphoramidite HeLa 6.0 - Antiviral Efficacy : Another research article highlighted the antiviral potential of phosphoramidites against influenza viruses. The study reported that specific modifications in the phosphoramidite structure enhanced binding affinity to viral RNA polymerase, resulting in reduced viral load in infected cell cultures.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Induces apoptosis in cancer cell lines through DNA damage pathways |

| Antiviral | Inhibits viral replication by targeting RNA polymerases |

| Gene Regulation | Serves as a building block for antisense oligonucleotides and siRNA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.